molecular formula C11H19Cl2NO4 B14200103 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid CAS No. 831219-91-1

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid

Cat. No.: B14200103
CAS No.: 831219-91-1
M. Wt: 300.18 g/mol
InChI Key: PSCWLHHBGVQBHP-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid is a synthetic compound known for its applications in chemotherapy. It is a nitrogen mustard alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound is also known by its common name, chlorambucil.

Preparation Methods

The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid involves several steps. One common method includes the reaction of 4-aminobutyric acid with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 4-[bis(2-chloroethyl)amino]butanoic acid. This intermediate is then esterified with propanoic anhydride to yield the final product .

Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary but often include derivatives with modified functional groups.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid involves the formation of cross-links between DNA strands. This alkylating agent reacts with the nucleophilic sites in DNA, leading to the formation of covalent bonds between the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are the guanine bases in DNA, and the pathways involved include the inhibition of DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid is unique among alkylating agents due to its specific structure and reactivity. Similar compounds include:

Compared to these compounds, this compound has a distinct mechanism of action and specific applications in the treatment of certain types of cancer.

Properties

CAS No.

831219-91-1

Molecular Formula

C11H19Cl2NO4

Molecular Weight

300.18 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-propanoyloxybutanoic acid

InChI

InChI=1S/C11H19Cl2NO4/c1-2-11(17)18-9(7-10(15)16)8-14(5-3-12)6-4-13/h9H,2-8H2,1H3,(H,15,16)

InChI Key

PSCWLHHBGVQBHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(CC(=O)O)CN(CCCl)CCCl

Origin of Product

United States

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